1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea
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Overview
Description
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA is a synthetic organic compound that features a dichlorophenyl group and an imidazole moiety linked by an ethylurea bridge. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA typically involves the following steps:
Formation of the Urea Linkage: This can be achieved by reacting 2,3-dichloroaniline with an isocyanate derivative.
Introduction of the Imidazole Group: The imidazole moiety can be introduced through a nucleophilic substitution reaction, where the ethylurea intermediate reacts with an imidazole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially break down the urea linkage or modify the imidazole ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA: Similar structure but with a different substitution pattern on the phenyl ring.
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)METHYL]UREA: Variation in the linker between the urea and imidazole groups.
Uniqueness
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA is unique due to its specific substitution pattern and the presence of both dichlorophenyl and imidazole groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C12H12Cl2N4O |
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Molecular Weight |
299.15 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea |
InChI |
InChI=1S/C12H12Cl2N4O/c13-9-2-1-3-10(11(9)14)18-12(19)16-5-4-8-6-15-7-17-8/h1-3,6-7H,4-5H2,(H,15,17)(H2,16,18,19) |
InChI Key |
IGVLBUUOUHGBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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